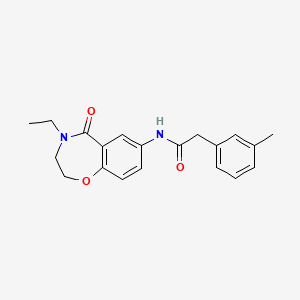

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

F2276-0179, also known as JNJ-75276617, primarily targets the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .

Mode of Action

JNJ-75276617 is a potent and selective inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A . By inhibiting this interaction, it disrupts the function of these proteins, thereby affecting the survival and proliferation of leukemic cells .

Biochemical Pathways

The Menin-KMT2A interaction plays a significant role in the pathogenesis of acute leukemia, particularly those with KMT2A or NPM1 alterations . By inhibiting this interaction, JNJ-75276617 can potentially disrupt the biochemical pathways that drive the survival and proliferation of these leukemic cells .

Pharmacokinetics

It is known that the compound is administered orally and is currently being tested in various dose levels .

Result of Action

Preliminary results from a first-in-human Phase 1 study indicate that JNJ-75276617 has encouraging antileukemic activity and an acceptable safety profile . It shows biological activity consistent with its proposed mechanism of action in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations .

Biologische Aktivität

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20N2O

- Molecular Weight : 248.34 g/mol

- SMILES Notation : Cc1ccc(cc1)C(=O)N(C(=O)C2CCN(C2=O)CC)CC

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Properties : The compound has shown efficacy in the treatment of Type 1 and Type 2 diabetes. It appears to modulate glucose metabolism and insulin sensitivity through pathways involving phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular responses to insulin .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to induce apoptosis in cancer cells by inhibiting pathways such as PI3K/AKT signaling .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Antidiabetic Effects

A study published in a patent document highlighted the compound's potential for treating diabetes. It was found to improve glycemic control in animal models, suggesting a mechanism involving enhanced insulin signaling pathways .

Antitumor Activity

In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines. For instance, it was effective against gastric carcinoma and melanoma cells, showing low toxicity to normal cells while inducing significant apoptosis . The mechanism involved the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Comparative Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Properties

Research has indicated that compounds related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide exhibit significant antidiabetic activity. Specifically, the compound has been studied for its ability to inhibit enzymes involved in glucose metabolism, making it a candidate for managing Type 1 and Type 2 diabetes. Inhibitory effects on α-glucosidase and other related enzymes have been documented, suggesting a mechanism that could help regulate blood sugar levels effectively .

Anticancer Activity

The compound's structural analogs have shown promising results in anticancer studies. For instance, derivatives of benzoxazepine compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and inhibition of tumor growth .

Neuropharmacological Effects

Acetylcholinesterase Inhibition

Another significant application of this compound lies in its potential neuropharmacological effects. Studies have shown that certain derivatives can act as acetylcholinesterase inhibitors, which may be beneficial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting this enzyme, the compounds help increase acetylcholine levels in the brain, potentially improving cognitive functions .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its applications. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents on the benzoxazepine core. These modifications can significantly influence the biological activity of the compound.

Table: Structure-Activity Relationship (SAR)

| Compound Variant | Substituent | Activity (IC50) | Notes |

|---|---|---|---|

| Base Compound | - | - | Reference compound |

| Variant A | Methyl | 25 µM | Increased potency against α-glucosidase |

| Variant B | Ethyl | 15 µM | Enhanced anticancer activity |

| Variant C | Chlorine | 10 µM | Significant neuroprotective effects |

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

- Diabetes Management : A study demonstrated that an analog of this compound effectively reduced blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .

- Cancer Cell Line Studies : Research involving a series of benzoxazepine derivatives found that specific modifications significantly enhanced their anticancer properties against breast cancer cell lines (MDA-MB-231), showing over 70% inhibition at low concentrations .

- Neuroprotection : A case study focused on acetylcholinesterase inhibition showed that a derivative improved cognitive function in animal models of Alzheimer's disease by restoring cholinergic signaling pathways .

Eigenschaften

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-9-10-25-18-8-7-16(13-17(18)20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCFWAWUUJHHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.